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molecular formula C13H17FN2O B8594910 2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile CAS No. 82212-55-3

2-Fluoromethyl-2-amino-5-benzyloxypentanenitrile

Cat. No. B8594910
M. Wt: 236.28 g/mol
InChI Key: ILZZWRJCTYOMCH-UHFFFAOYSA-N
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Patent
US04743691

Procedure details

To magnesium turnings (30.6 g, 1.26 mol), suspended in dry ether (150 ml) is added methyl iodide (~ 0.5 ml) and then a solution of 1-chloro-3-benzyloxypropane (116 g, 0.63 mol) in ether (1.1l) at such a rate that gentle reflux is maintained. This procedure is performed under nitrogen. After the mixture is heated for 1 more hour under reflux, titration indicates Grignard formation to be complete. The solution is separated from the excess of magnesium (glass wool), transfered to a 6 l flask and, again under nitrogen, cooled to -40° C. Fluoroacetonitrile (33.48 g, 0.57 mmol) in ether (300 ml) is added slowly. The mixture is then kept at -40° C. for another 1/2 hour and is poured into a mixture of sodium cyanide (123 g), ammonium chloride (186 g), ice (600 g), and water (650 ml). The mixture is stirred vigorously and allowed to warm up to room temperature during 1 hour. Ether is added, the aqueous phase is saturated with sodium chloride, and the organic layer is separated. The aminonitrile is extracted with 1N HCl (2×750 ml) and re-extracted with ether (2×750 ml) after basification with concentrated ammonia. Drying (Na2SO4) and evaporation gives 2-fluoromethyl-2-amino-5-benzyloxypentanenitrile as a brown oil (74.8 g).
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
116 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
33.48 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
123 g
Type
reactant
Reaction Step Six
Quantity
186 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Six
Name
Quantity
650 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].CI.Cl[CH2:5][CH2:6][CH2:7][O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[F:16][CH2:17][C:18]#[N:19].[C-:20]#[N:21].[Na+].[Cl-].[NH4+].[Cl-].[Na+]>CCOCC.O>[F:16][CH2:17][C:18]([NH2:19])([CH2:5][CH2:6][CH2:7][O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:20]#[N:21] |f:4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
116 g
Type
reactant
Smiles
ClCCCOCC1=CC=CC=C1
Name
Quantity
1.1 L
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
33.48 g
Type
reactant
Smiles
FCC#N
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
123 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
186 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ice
Quantity
600 g
Type
reactant
Smiles
Name
Quantity
650 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is heated for 1 more hour
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solution is separated from the excess of magnesium (glass wool)
CUSTOM
Type
CUSTOM
Details
transfered to a 6 l flask and, again under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature during 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aminonitrile is extracted with 1N HCl (2×750 ml)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ether (2×750 ml) after basification with concentrated ammonia
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FCC(C#N)(CCCOCC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 74.8 g
YIELD: CALCULATEDPERCENTYIELD 55538%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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